molecular formula C8H10 B1357028 1,2-Dimethylbenzene-3,4,5,6-d4 CAS No. 62367-40-2

1,2-Dimethylbenzene-3,4,5,6-d4

Cat. No. B1357028
CAS RN: 62367-40-2
M. Wt: 110.19 g/mol
InChI Key: CTQNGGLPUBDAKN-LNFUJOGGSA-N
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Description

1,2-Dimethylbenzene-3,4,5,6-d4 (DMB-d4) is an aromatic compound that has been used in scientific research for a variety of applications. DMB-d4 is a deuterated form of 1,2-dimethylbenzene, an aromatic hydrocarbon molecule with six carbon atoms and two methyl groups. This compound is used in research to study the structure and dynamics of biological systems, to investigate the mechanism of action of drugs, and to study the behavior of molecules in a variety of conditions.

Scientific Research Applications

  • Chemical Kinetics and Combustion Analysis : Gaïl, Dagaut, Black, and Simmie (2008) conducted experiments on the oxidation of 1,2-dimethylbenzene in a jet-stirred reactor and behind reflected shock waves. They used a detailed chemical kinetic reaction mechanism to model the oxidation and ignition of 1,2-dimethylbenzene, providing insights into its reactivity compared to similar compounds (Gaïl et al., 2008).

  • X-ray Diffraction Studies : Drozdowski (2006) investigated the structure of 1,4-dimethylbenzene using X-ray diffraction, analyzing the vibrations in atoms within the liquid form of this compound. This study provided detailed information on the molecular structure and intramolecular interactions in 1,4-dimethylbenzene (Drozdowski, 2006).

  • Microbial Degradation Studies : Schraa, Bethe, Neerven, Tweel, Wende, and Zehnder (2004) explored the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125, investigating the metabolic pathways and enzymes involved. This study contributes to understanding how microorganisms can degrade environmental pollutants like 1,2-dimethylbenzene (Schraa et al., 2004).

  • Organic Synthesis and Catalysis : Research by Xie, Han, Zhu, Hong, Suo, and Fu (2012) on the synthesis of ortho-diferrocenylbenzene derivatives, including 1,2-diferrocenyl-3,4,5,6-tetramethylbenzene, highlights the application of 1,2-dimethylbenzene derivatives in organic synthesis. Their work involves studying the molecular structure and electrochemical properties of these compounds (Xie et al., 2012).

  • Polymer Chemistry and Material Science : Wang and Wang (2014) discuss the use of 1,2-dimethylbenzene in the synthesis of donor-acceptor type copolymers, focusing on the optimization of reaction conditions and the performance of the resulting polymers. This study showcases the application of 1,2-dimethylbenzene in advanced material synthesis (Wang & Wang, 2014).

properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480401
Record name 1,2-Dimethylbenzene-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylbenzene-3,4,5,6-d4

CAS RN

62367-40-2
Record name 1,2-Dimethylbenzene-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62367-40-2
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